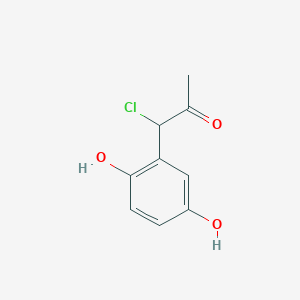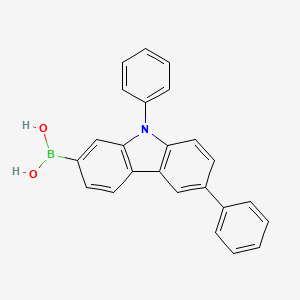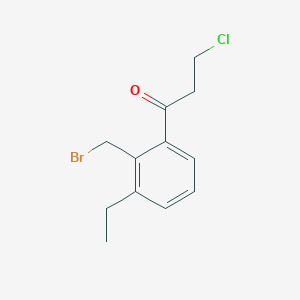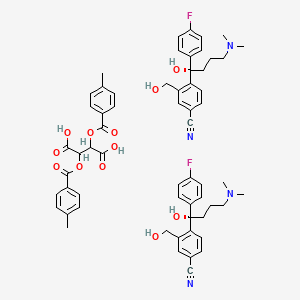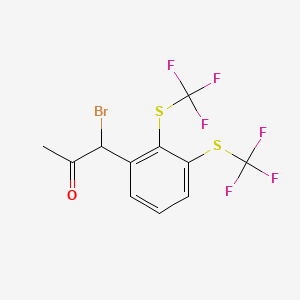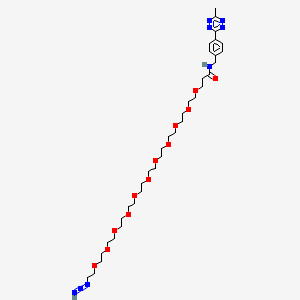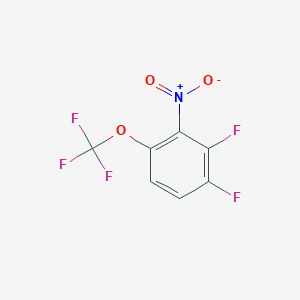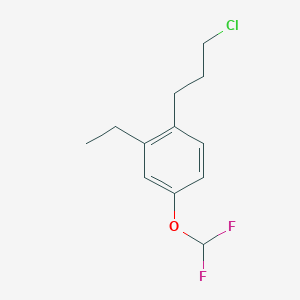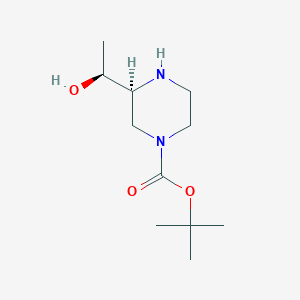
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate is a chiral piperazine derivative Piperazine compounds are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by selective functionalization. One common method starts with the protection of the NH group of tert-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of the protected piperazine with mesyl chloride, followed by treatment with sodium cyanide, gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of microwave reactors and heterogeneous catalysis can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can modulate the activity of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in nerve and muscle cells. The compound’s binding to these channels can inhibit their function, leading to potential therapeutic effects in conditions like pain and epilepsy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simple heterocyclic compound with similar structural features.
tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A closely related compound with a hydroxymethyl group instead of a hydroxyethyl group.
N-Substituted Piperazines: Compounds with various substituents on the piperazine ring, exhibiting different biological activities.
Uniqueness
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to modulate voltage-gated sodium channels sets it apart from other piperazine derivatives, making it a valuable compound for scientific research and drug development .
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8(14)9-7-13(6-5-12-9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
XOXBPNDQYPIGEC-IUCAKERBSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1CN(CCN1)C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C1CN(CCN1)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


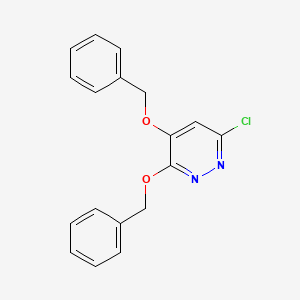
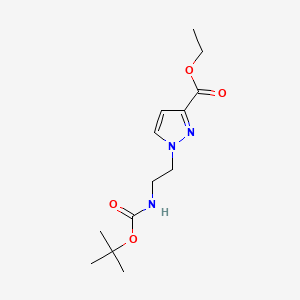
![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)


